
Methyl 4-bromo-5-methoxythiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 4-bromo-5-methoxythiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound with a molecular formula of C8H7BrO3S and a molar mass of 267.1 g/mol.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-5-methoxythiophene-2-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response. Furthermore, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-bromo-5-methoxythiophene-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using the method described above. Additionally, it has been found to have several potential applications in scientific research, making it a valuable compound for further study. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects. Additionally, it may have some toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-bromo-5-methoxythiophene-2-carboxylate. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases, such as arthritis. Another potential direction is to investigate its potential as a cancer therapy, particularly in combination with other anti-cancer drugs. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new antibiotics based on the antibacterial and antifungal properties of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-5-methoxythiophene-2-carboxylate has several potential applications in scientific research. It has been reported to have anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
methyl 4-bromo-5-methoxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-2)12-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLKSVJLPJEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



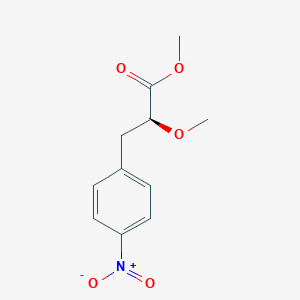
![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)
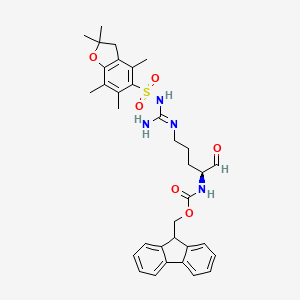
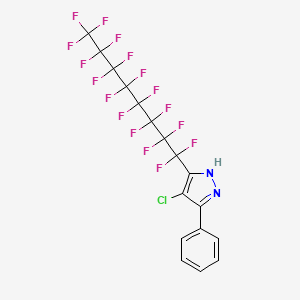

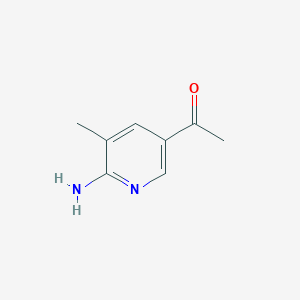
![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)
![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)
![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)
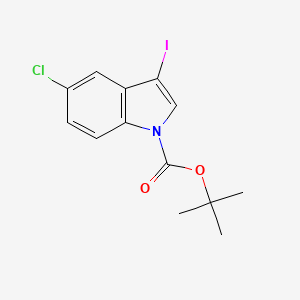
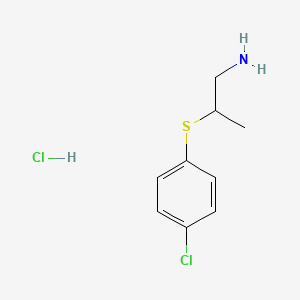
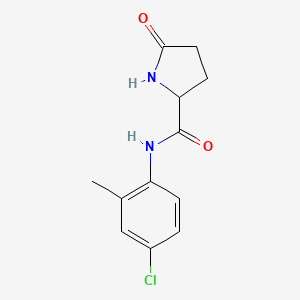
![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)